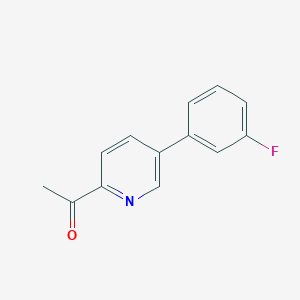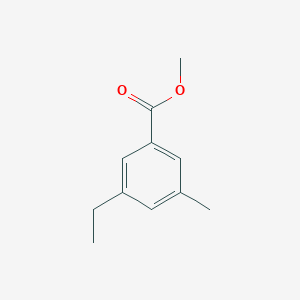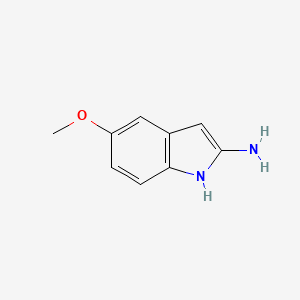![molecular formula C42H52N7O7P B15090461 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Ethyl-2’-deoxyguanosine (N2-ethyl-dG) is a modified nucleoside that results from the alkylation of the guanine base in DNA. This compound is of significant interest in the study of DNA damage and repair mechanisms, particularly those related to alkylation damage caused by carcinogens such as acetaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N2-ethyl-2’-deoxyguanosine can be synthesized through the reaction of acetaldehyde with 2’-deoxyguanosine in deuterium oxide (D2O). The reaction typically occurs at 50°C, resulting in the formation of a mixture of N2-ethyl-2’-deoxyguanosine-d4 and N2-ethyl-2’-deoxyguanosine-d5. The stable N2-ethyl-2’-deoxyguanosine-d4 can be isolated by incubating the mixture in water at 60°C for 48 hours .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N2-ethyl-2’-deoxyguanosine primarily undergoes alkylation reactions. It is formed by the addition of an ethyl group to the N2 position of guanine in DNA. This modification can lead to miscoding and mutagenicity .
Common Reagents and Conditions: The primary reagent involved in the formation of N2-ethyl-2’-deoxyguanosine is acetaldehyde. The reaction conditions typically involve the use of deuterium oxide (D2O) and elevated temperatures (50-60°C) to facilitate the alkylation process .
Major Products: The major product of the reaction between acetaldehyde and 2’-deoxyguanosine is N2-ethyl-2’-deoxyguanosine. In the presence of deuterium oxide, deuterated forms of the compound (N2-ethyl-2’-deoxyguanosine-d4 and N2-ethyl-2’-deoxyguanosine-d5) can also be produced .
Applications De Recherche Scientifique
N2-ethyl-2’-deoxyguanosine is widely used in scientific research to study DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent biological responses. This compound is particularly useful in the study of carcinogenesis, as it mimics the DNA adducts formed by exposure to carcinogens such as acetaldehyde .
In addition to its role in studying DNA damage, N2-ethyl-2’-deoxyguanosine is used in structural studies to probe the steric requirements at the N2 position of guanine in various applications. It is also employed in the development of analytical methods for detecting DNA adducts and assessing the extent of DNA damage in biological samples .
Mécanisme D'action
N2-ethyl-2’-deoxyguanosine exerts its effects by blocking transcription by RNA polymerases. This compound forms an adduct with DNA, which strongly inhibits the activity of RNA polymerases, including mammalian RNA polymerase II, yeast RNA polymerase II, E. coli RNA polymerase, and T7 RNA polymerase. The presence of the N2-ethyl-2’-deoxyguanosine lesion in DNA reduces the incorporation of cytidine monophosphate (CMP) by approximately 1500-fold .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N2-methyl-2’-deoxyguanosine (N2-Me-dG)
- N2-benzyl-2’-deoxyguanosine (N2-Bn-dG)
- N2-isobutyl-2’-deoxyguanosine (N2-iBu-dG)
Uniqueness: N2-ethyl-2’-deoxyguanosine is unique in its ability to form stable adducts with DNA, which makes it a valuable tool for studying the effects of alkylation damage. Compared to other similar compounds, N2-ethyl-2’-deoxyguanosine has a distinct ethyl group that influences its interaction with DNA and RNA polymerases, leading to significant transcriptional blockage .
Propriétés
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUQAJFTZKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)



![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)

![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
